Vinyl-tert-butoxydiacetoxysilane
Description
Properties
CAS No. |
64426-40-0 |
|---|---|
Molecular Formula |
C10H18O5Si |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
[acetyloxy-ethenyl-[(2-methylpropan-2-yl)oxy]silyl] acetate |
InChI |
InChI=1S/C10H18O5Si/c1-7-16(13-8(2)11,14-9(3)12)15-10(4,5)6/h7H,1H2,2-6H3 |
InChI Key |
MKIGOIXSOYVYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O[Si](C=C)(OC(=O)C)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Vinyl Tert Butoxydiacetoxysilane
Established Synthetic Pathways for Acetoxysilanes and Alkoxysilanes
The foundational chemistry for forming the functional groups present in Vinyl-tert-butoxydiacetoxysilane is well-documented.
Acetoxysilanes are typically synthesized by reacting chlorosilanes with an acylating agent. For instance, reacting silicon tetrachloride with acetic anhydride (B1165640) yields tetraacetoxysilane. google.com This method can be adapted for various organochlorosilanes. A common route involves the reaction of organochlorosilanes with acetyl chloride or acetic anhydride, sometimes using anhydrous acetate (B1210297) salts to minimize the formation of corrosive HCl byproducts. Upon contact with moisture, the acetoxy groups readily hydrolyze, releasing acetic acid and forming reactive silanols. chemicalbook.comguidechem.com This high reactivity makes them effective crosslinkers in applications like room-temperature-vulcanizing (RTV) silicone sealants. cfmats.com
Alkoxysilanes are generally prepared through the alcoholysis of chlorosilanes. mdpi.com This esterification reaction involves treating a chlorosilane with an alcohol, which substitutes the chloro groups with alkoxy groups. The reaction of silicon tetrachloride with tert-butanol (B103910), for example, would be a pathway toward tert-butoxy (B1229062) functionalized silanes. The steric bulk of the tert-butoxy group can, however, complicate synthesis, often requiring carefully controlled anhydrous conditions to prevent premature hydrolysis. A key analog to the target molecule, di-tert-butoxydiacetoxysilane, is synthesized by reacting tetraacetoxysilane with tert-butanol. smolecule.com
Synthesis of Vinyl-Functionalized Organosilanes: Hydrosilylation and Related Routes
The introduction of a vinyl group onto a silicon atom is a critical step in synthesizing the target molecule. Several methods exist for this transformation, with hydrosilylation being the most prominent.
Hydrosilylation is a highly atom-economical method for creating vinylsilanes, which involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, such as in an alkyne. sigmaaldrich.comresearchgate.net This reaction is almost always catalyzed by a transition metal complex. sigmaaldrich.com
Catalysts: A variety of catalysts are employed to control the regio- and stereoselectivity of the addition. Platinum-based systems, like Speier's and Karstedt's catalysts, are classical choices and typically yield the trans-β-vinylsilane isomer. sigmaaldrich.com Rhodium complexes also produce the trans product. sigmaaldrich.comacs.org Ruthenium and cobalt-based catalysts have been developed to favor the formation of cis-β-vinylsilanes or the α-vinylsilane (1,1-disubstituted) isomers. sigmaaldrich.comorganic-chemistry.org
Selectivity: A significant challenge in the hydrosilylation of terminal alkynes is controlling the selectivity, as the reaction can potentially generate α, β-(E), and β-(Z) isomers. rsc.org The choice of catalyst, silane (B1218182), and reaction conditions is crucial for directing the reaction toward the desired product. sigmaaldrich.comrsc.org
Other routes to vinylsilanes include the reaction of chlorosilanes with vinyl Grignard reagents (e.g., vinylmagnesium bromide) or the silyl-Heck reaction. organic-chemistry.org
Targeted Synthesis of this compound: Strategic Approaches to Multi-functional Silane Architectures
No direct synthesis for this compound is prominently published. However, a logical pathway can be constructed by combining the principles from sections 2.1 and 2.2. The most chemically sound approach involves starting with a vinyl-functionalized precursor and subsequently adding the acetoxy and tert-butoxy groups.
A sequential, multi-step process offers the best control over the final molecular architecture. A plausible route would begin with vinyltrichlorosilane, a readily available starting material.
Step 1: Acylation. The first step would involve the complete substitution of the chlorine atoms on vinyltrichlorosilane with acetoxy groups. This can be achieved by reacting vinyltrichlorosilane with acetic anhydride, analogous to the synthesis of tetraacetoxysilane from silicon tetrachloride. google.com This would produce the intermediate Vinyltriacetoxysilane (VTAS).
Step 2: Controlled Partial Alcoholysis. The second, more challenging step would be the selective replacement of two of the three acetoxy groups on VTAS with tert-butoxy groups. This would be accomplished by reacting VTAS with two molar equivalents of tert-butanol. This reaction is analogous to the esterification step in the synthesis of di-tert-butoxydiacetoxysilane, where tetraacetoxysilane is reacted with tert-butanol. google.com The primary challenge is controlling the reaction to prevent the formation of vinyl-mono(tert-butoxy)diacetoxysilane or the fully substituted vinyltri-tert-butoxysilane. This control would rely heavily on precise stoichiometry, temperature control, and the immediate removal of the acetic acid byproduct to drive the equilibrium toward the desired product.
While one-pot syntheses are attractive for their operational simplicity, they often present significant challenges for producing complex, multifunctional molecules with high purity. A hypothetical one-pot reaction for this compound would involve mixing vinyltrichlorosilane, acetic anhydride, and tert-butanol together.
Catalytic Systems and Reaction Optimization in this compound Synthesis
Optimizing the proposed sequential synthesis of this compound requires careful control over reaction conditions and, where applicable, catalyst selection.
Acylation Step (Vinyltrichlorosilane to VTAS): This reaction is typically performed without a catalyst, but requires rigorous temperature control and anhydrous conditions to prevent premature hydrolysis of the reactants and products.
Alcoholysis Step (VTAS to Target Compound): This transesterification reaction is the critical control point. Optimization would focus on:
Temperature and Pressure: The reaction to form di-tert-butoxydiacetoxysilane from tetraacetoxysilane and tert-butanol is conducted at elevated temperatures, and the acetic acid byproduct is removed under vacuum to drive the reaction to completion. google.com A similar strategy would be essential for the targeted synthesis.
Stoichiometry: Precise control of the molar ratio of tert-butanol to VTAS is paramount to favor the di-substituted product.
Catalysis: While the reaction can proceed thermally, acid or base catalysts could potentially be used to improve reaction rates. However, their use would complicate the process, as they would also likely catalyze undesired side reactions or product decomposition.
The table below outlines typical conditions for the analogous synthesis of di-tert-butoxydiacetoxysilane, which would serve as a starting point for optimizing the synthesis of the vinyl-containing target. google.com
| Step | Reactants | Key Conditions | Byproduct Removed | Intermediate/Product | Yield/Purity |
| 1. Acylation | Silicon Tetrachloride, Acetic Anhydride | Slow, dropwise addition; controlled temperature. | Acetyl Chloride (evaporated) | Tetraacetoxysilane | >90% purity, >88% yield (for final product) |
| 2. Esterification | Tetraacetoxysilane, tert-Butyl Alcohol | Slow, dropwise addition; reaction at a set temperature and time. | Acetic Acid (evaporated under vacuum) | Di-tert-butoxydiacetoxysilane | >90% purity, >88% yield (for final product) |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of silicones and their precursors is an area of growing importance. mdpi.comresearchgate.net The goal is to reduce the environmental impact associated with traditional production methods, which often rely on chlorinated intermediates and high energy consumption. mdpi.comnih.gov
For the proposed synthesis of this compound, several green chemistry considerations apply:
Alternative Starting Materials: The conventional route starts with chlorosilanes (e.g., vinyltrichlorosilane), which are produced in energy-intensive processes and generate corrosive byproducts like HCl during their subsequent reactions. mdpi.com A greener long-term approach would involve developing chlorine-free routes, such as the direct reaction of elemental silicon with vinyl acetate or other precursors. mdpi.com Research into using biogenic silica (B1680970) (e.g., from rice hull ash) as a sustainable starting material for producing alkoxysilanes and other silicon compounds is also a promising avenue. researchgate.net
Atom Economy and E-Factor: The proposed sequential synthesis involves the formation of byproducts (acetyl chloride and acetic acid). While these have industrial uses, a process with higher atom economy would be preferable. Optimizing reaction yields to minimize waste is critical. The Environmental Factor (E-factor), which is the ratio of waste to desired product, should be minimized.
Biodegradability: While silicones are more durable than many plastics, they are not readily biodegradable. greenrosechemistry.com Designing molecules for triggered degradation at their end-of-life is an advanced green chemistry goal. nih.gov
By focusing on chlorine-free pathways, maximizing yield, and minimizing energy inputs, the synthesis of specialty silanes like this compound can be aligned more closely with the principles of sustainable chemistry. rsc.org
Mechanistic Investigations of Vinyl Tert Butoxydiacetoxysilane Reactivity
Hydrolysis and Condensation Mechanisms of Labile Acetoxy and Alkoxy Groups
Kinetics and Thermodynamics of Silanol (B1196071) Formation
The formation of silanol (Si-OH) groups from Vinyl-tert-butoxydiacetoxysilane proceeds via the hydrolysis of its acetoxy and tert-butoxy (B1229062) substituents. This process is typically catalyzed by the presence of acid or base. nih.govgelest.com The hydrolysis reaction can be broken down into sequential steps, with the acetoxy groups being significantly more susceptible to hydrolysis than the tert-butoxy group. Acetoxysilanes react rapidly with water, releasing acetic acid as a byproduct. In contrast, the hydrolysis of alkoxysilanes, which produces an alcohol, is generally slower. gelest.com
The kinetics of these reactions are influenced by several factors, including pH, catalyst, and the nature of the hydrolyzable groups. nih.gov In an acidic medium, the reaction begins with the rapid protonation of the oxygen atom in the acetoxy or alkoxy group. This protonation makes the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by water. nih.gov In a basic medium, the mechanism proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov
The reaction rate is highly dependent on the steric bulk of the alkoxy groups. gelest.com Methoxy (B1213986) groups hydrolyze approximately 6 to 10 times faster than ethoxy groups, and the rate decreases further with larger substituents. gelest.comresearchgate.net Therefore, the hydrolysis of the tert-butoxy group in this compound is expected to be the rate-limiting step in the complete formation of the corresponding silanetriol.
| Hydrolyzable Group | Relative Rate of Hydrolysis | Byproduct |
| Acetoxy (-OAc) | Very Fast | Acetic Acid |
| Methoxy (-OCH₃) | Fast | Methanol |
| Ethoxy (-OC₂H₅) | Moderate | Ethanol |
| tert-Butoxy (-OC(CH₃)₃) | Very Slow | tert-Butanol (B103910) |
| This table illustrates the general relative rates of hydrolysis for different groups attached to a silicon atom. The significant difference in rates highlights the sequential nature of the hydrolysis of this compound. |
Thermodynamically, the hydrolysis of the Si-O bond is favorable, leading to the formation of more stable Si-OH bonds and the release of acetic acid and tert-butanol. However, the high activation energy for the hydrolysis of the sterically hindered tert-butoxy group makes this step kinetically challenging. osti.gov
Oligomerization and Polysiloxane Network Formation
Following the initial formation of silanol groups, a condensation process occurs, leading to the formation of siloxane (Si-O-Si) bonds. This process results in the creation of dimers, trimers, and eventually larger oligomeric and cross-linked polysiloxane networks. gelest.com The condensation reaction can proceed through two primary pathways: water-producing condensation (two silanols react to form a siloxane bond and a water molecule) and alcohol/acid-producing condensation (a silanol reacts with a remaining alkoxy/acetoxy group to form a siloxane bond and an alcohol/acetic acid molecule). gelest.com
The structure of the resulting polysiloxane network is highly dependent on the reaction conditions, particularly the pH. nih.gov
Acidic Conditions: Under acidic catalysis, the protonated silanol tends to react with neutral silanols. This pathway generally favors the formation of less branched, more linear or loosely clustered oligomers. nih.gov
Basic Conditions: Under basic catalysis, deprotonated, anionic silanols attack neutral silanols. This mechanism typically results in more highly branched and densely cross-linked networks, often leading to the formation of colloidal particles. nih.gov
The sequential hydrolysis of the different functional groups on this compound allows for a degree of control over the condensation process. The rapid hydrolysis of the acetoxy groups can lead to initial dimerization and oligomerization, while the slower hydrolysis of the tert-butoxy group can be exploited to control the final cross-linking density of the polysiloxane network.
Influence of tert-Butoxy Steric and Electronic Effects on Hydrolytic Stability
The tert-butoxy group exerts a profound influence on the reactivity and stability of this compound, primarily through steric hindrance. researchgate.net The bulky nature of the tert-butyl group physically obstructs the approach of a nucleophile, such as a water molecule or a hydroxide ion, to the central silicon atom. researchgate.netresearchgate.net This steric shield significantly increases the activation energy for hydrolysis, making the tert-butoxy group much more stable against hydrolysis compared to smaller alkoxy groups like methoxy or ethoxy. researchgate.nettaylorfrancis.com Studies on various organotrialkoxysilanes have demonstrated that the presence of bulky alkyl groups can dramatically inhibit both hydrolysis and subsequent condensation reactions. osti.gov In some cases, silanes with tert-butyl groups have been shown to be exceptionally resistant to forming polymeric gels due to this steric inhibition. osti.gov
Electronically, the tert-butyl group is an electron-donating group through hyperconjugation. nih.gov This electron-donating effect slightly increases the electron density on the silicon atom, which can marginally decrease its electrophilicity. However, this electronic effect is generally considered to be secondary to the dominant steric effect in determining the hydrolytic stability of the molecule. researchgate.net The combination of these effects makes the tert-butoxy group a robust "handle" that remains intact under conditions that would readily cleave the acetoxy groups, providing a mechanism for stepwise functionalization.
Vinyl Moiety Reactivity: Polymerization and Functionalization Pathways
The vinyl group (CH₂=CH-) attached to the silicon atom provides a site for a different set of chemical transformations, primarily involving the carbon-carbon double bond. These reactions, including radical polymerization and hydrosilylation, are key to incorporating the silane (B1218182) into organic polymers or functionalizing it in other ways. wikipedia.org
Radical Polymerization Mechanisms of the Vinyl Group
The vinyl group of this compound can undergo radical polymerization, a chain-reaction process used to create a wide variety of polymers. wikipedia.org The mechanism consists of three main stages: initiation, propagation, and termination. fujifilm.com
Initiation: The process begins with the generation of free radicals from an initiator molecule, which is typically a compound that decomposes upon heating or exposure to light. wikipedia.orgfujifilm.com Common initiators include azo compounds (like AIBN) and organic peroxides (like benzoyl peroxide). tcichemicals.comfujifilm.com The initiator radical then adds across the double bond of the vinyl group, creating a new carbon-centered radical on the monomer unit. wikipedia.org
Propagation: The newly formed radical monomer then attacks another vinylsilane molecule, adding to its double bond and regenerating a radical at the end of the growing chain. This step repeats successively, leading to the formation of a long polymer chain. fujifilm.com
Termination: The polymerization process ceases when two growing radical chains react with each other. This can occur through combination (where the two chains join to form a single, longer chain) or disproportionation (where a hydrogen atom is transferred from one chain to the other, resulting in two terminated polymer chains). wikipedia.org
The polymerization of vinylsilanes can produce polymers with unique properties due to the presence of the silicon-containing side groups. acs.org
| Initiator Type | Activation Method | Common Examples |
| Azo Initiators | Thermal | 2,2'-Azobis(isobutyronitrile) (AIBN) |
| Organic Peroxides | Thermal | Benzoyl Peroxide (BPO) |
| Photoinitiators | UV Light | Benzophenone, Camphorquinone |
| This table lists common types of initiators used to trigger radical polymerization. |
Hydrosilylation Reactions and Applications in Polymer Functionalization
Hydrosilylation is a powerful reaction that involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group. youtube.com This reaction is typically catalyzed by transition metal complexes, most notably those containing platinum, such as Speier's catalyst and Karstedt's catalyst. sigmaaldrich.com Rhodium and ruthenium-based catalysts are also employed to achieve different selectivities. sigmaaldrich.comsigmaaldrich.com
The reaction mechanism, often described by the Chalk-Harrod mechanism (or a modified version), generally involves:
Oxidative addition of the hydrosilane (R₃Si-H) to the metal center.
Coordination of the vinylsilane's double bond to the metal complex.
Insertion of the alkene into the metal-hydride bond. This step determines the regioselectivity of the addition (α- or β-addition).
Reductive elimination of the final product, regenerating the catalyst.
Hydrosilylation can result in two different isomers depending on which carbon of the vinyl group the silicon atom of the hydrosilane attaches to:
α-addition: The silicon adds to the carbon already bearing the silicon atom (Markovnikov addition).
β-addition: The silicon adds to the terminal carbon of the vinyl group (anti-Markovnikov addition).
The choice of catalyst and reaction conditions plays a crucial role in determining the regioselectivity of the reaction. nih.govnih.gov For example, while classical platinum catalysts often yield the linear β-adduct, certain ruthenium catalysts can favor the formation of the branched α-adduct. sigmaaldrich.comsigmaaldrich.com
This reaction is widely used for polymer functionalization. For instance, this compound can be grafted onto silicone polymers containing Si-H groups, thereby introducing reactive acetoxy and tert-butoxy functionalities onto the polymer backbone. This allows for subsequent cross-linking through hydrolysis and condensation, a common strategy in the formulation of room-temperature-vulcanizing (RTV) silicones.
| Catalyst | Typical Regioselectivity | Metal |
| Speier's Catalyst (H₂PtCl₆) | β-addition (trans) | Platinum |
| Karstedt's Catalyst | β-addition (trans) | Platinum |
| Wilkinson's Catalyst ([RhCl(PPh₃)₃]) | Varies with solvent | Rhodium |
| [Cp*Ru(MeCN)₃]PF₆ | α-addition | Ruthenium |
| This table summarizes common hydrosilylation catalysts and their typical regiochemical outcomes for terminal alkenes. |
Interplay of Different Functional Groups during Complex Reactions
The unique combination of a vinyl group, a tert-butoxy group, and two acetoxy groups on a single silicon atom in this compound suggests a complex interplay of reactivity.
Competing Reaction Pathways and Selectivity Control
During polymerization or other chemical transformations, the different functional groups of this compound could lead to competing reaction pathways. For instance, the vinyl group is susceptible to radical polymerization, while the acetoxy groups are prone to hydrolysis. The bulky tert-butoxy group could sterically hinder certain reactions while potentially influencing the electronic environment of the silicon atom. Understanding and controlling the selectivity of these pathways would be crucial for its targeted application.
Role of Catalysis in Directing Reaction Outcomes
Catalysis would be instrumental in directing the reaction outcomes of this compound. For example, specific catalysts could favor the polymerization of the vinyl group while leaving the acetoxy and tert-butoxy groups intact. Conversely, other catalytic systems could be employed to selectively promote the hydrolysis and condensation of the acetoxy groups for crosslinking applications. The use of organocatalysts in the polymerization of related monomers, such as the hybrid copolymerization of ethylene (B1197577) oxide and tert-butyl methacrylate, suggests that similar approaches could be explored for this compound.
Reaction Kinetics and Advanced Mechanistic Elucidation through Spectroscopic and Chromatographic Methods
To gain a deep understanding of the reaction mechanisms, detailed kinetic studies would be essential. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography (GC) would be invaluable.
FTIR spectroscopy could be used to monitor the disappearance of the vinyl group's characteristic C=C stretching vibration and the changes in the Si-O-C and C=O bands of the acetoxy and tert-butoxy groups during reactions.
NMR spectroscopy (¹H, ¹³C, and ²⁹Si) would provide detailed structural information about the monomer and the resulting polymers, helping to identify the extent of incorporation and any side reactions.
Gas chromatography could be employed to follow the consumption of the monomer and the formation of any volatile byproducts over time, allowing for the determination of reaction rates and orders.
Size-exclusion chromatography (SEC) would be critical for determining the molecular weight and molecular weight distribution of any polymers formed, providing insights into the polymerization mechanism.
The following table outlines the key analytical techniques and the information they would provide in the study of this compound reactivity.
| Analytical Technique | Information Provided |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitoring of functional group conversion (vinyl, acetoxy, tert-butoxy). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of monomer and polymer, determination of copolymer composition, identification of side products. |
| Gas Chromatography (GC) | Measurement of monomer conversion over time, quantification of volatile byproducts, determination of reaction kinetics. |
| Size-Exclusion Chromatography (SEC) | Determination of polymer molecular weight and molecular weight distribution, insights into polymerization mechanism (e.g., chain transfer, termination). |
Advanced Analytical Techniques for Structural and Mechanistic Elucidation of Vinyl Tert Butoxydiacetoxysilane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirming Complex Architectures and Reaction Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organosilicon compounds like vinyl-tert-butoxydiacetoxysilane. omicsonline.orgslideshare.netdntb.gov.ua By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of individual atoms within a molecule.
A multi-nuclear NMR approach, utilizing ¹H, ¹³C, and ²⁹Si nuclei, is essential for the unambiguous structural confirmation of this compound. researchgate.netmasterorganicchemistry.com
¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring atoms. Key expected signals for this compound would correspond to the vinyl group protons, the tert-butoxy (B1229062) protons, and the acetate (B1210297) protons. The chemical shifts and coupling patterns of these signals are characteristic of their specific chemical environments. omicsonline.org
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. masterorganicchemistry.comumich.edu Each unique carbon atom in this compound, including those in the vinyl, tert-butoxy, and acetoxy groups, will produce a distinct signal. nih.gov The chemical shifts of these signals are indicative of the carbon's hybridization and bonding.
²⁹Si NMR: As the central atom in the molecule, ²⁹Si NMR is particularly valuable. The chemical shift of the silicon-29 (B1244352) nucleus is highly sensitive to the nature of the substituents attached to it. pascal-man.com For this compound, the ²⁹Si NMR spectrum would show a characteristic signal corresponding to a silicon atom bonded to a vinyl group, a tert-butoxy group, and two acetoxy groups. researchgate.net
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Assignment |
| ¹H | 5.8 - 6.2 | Multiplet | Vinyl (CH=CH₂) |
| 1.3 - 1.5 | Singlet | tert-Butoxy (-C(CH₃)₃) | |
| 2.0 - 2.2 | Singlet | Acetoxy (-OCOCH₃) | |
| ¹³C | 130 - 140 | Vinyl (-C H=C H₂) | |
| 75 - 85 | tert-Butoxy (-C (CH₃)₃) | ||
| 20 - 25 | tert-Butoxy (-C(C H₃)₃) | ||
| 168 - 172 | Acetoxy (-OC OCH₃) | ||
| 20 - 23 | Acetoxy (-OCOC H₃) | ||
| ²⁹Si | -50 to -70 | Si |
Note: The predicted chemical shift ranges are estimates and can be influenced by solvent and other experimental conditions.
Real-time NMR spectroscopy is a powerful technique for studying the kinetics and mechanisms of reactions involving silanes. nih.govresearchgate.net By acquiring spectra at regular intervals, the transformation of reactants into intermediates and final products can be followed. nih.govacs.org
During the hydrolysis of this compound, the disappearance of the signals corresponding to the tert-butoxy and acetoxy groups can be monitored, along with the appearance of new signals for the resulting tert-butanol (B103910) and acetic acid. acs.org Simultaneously, the formation of silanol (B1196071) (Si-OH) intermediates can be observed in the ²⁹Si NMR spectra. researchgate.netucsb.edu
The subsequent condensation reactions, where silanol groups react to form siloxane (Si-O-Si) bonds, can also be tracked. researchgate.net This is evidenced by changes in the ²⁹Si NMR chemical shifts, as the silicon environment changes from being bonded to hydroxyl groups to being part of a growing polysiloxane network. ucsb.edu The broadening of NMR signals often indicates the formation of larger oligomeric and polymeric species. acs.org
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Transformations and Reaction Monitoring
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is highly effective for identifying functional groups and monitoring their changes during chemical reactions. mdpi.com
FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, the FTIR spectrum would show characteristic absorption bands for the C=C stretching of the vinyl group, C-O stretching of the tert-butoxy and acetoxy groups, and the Si-O bond. researchgate.net During hydrolysis and condensation, the disappearance of the acetoxy and tert-butoxy bands and the appearance of a broad O-H stretching band from the silanol intermediates and a strong Si-O-Si stretching band from the polysiloxane product can be observed. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C bond of the vinyl group would give a strong Raman signal. Changes in the Raman spectrum can also be used to follow the course of polymerization. mdpi.com
Table 2: Key Vibrational Frequencies for this compound and its Reaction Products
| Functional Group | Typical Wavenumber (cm⁻¹) | Technique |
| C=C (Vinyl) | 1600 - 1650 | FTIR, Raman |
| C-H (Vinyl) | 3000 - 3100 | FTIR |
| C=O (Acetoxy) | 1720 - 1750 | FTIR |
| C-O (Acetoxy, tert-Butoxy) | 1000 - 1300 | FTIR |
| Si-O | 800 - 1100 | FTIR |
| O-H (Silanol) | 3200 - 3700 (broad) | FTIR |
| Si-O-Si (Polysiloxane) | 1000 - 1100 (broad, strong) | FTIR |
Mass Spectrometry for Elucidating Reaction Products, Oligomers, and Degradation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for identifying reaction products, characterizing oligomeric species, and investigating degradation pathways. researchgate.net For the analysis of silane-derived materials, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed. nih.gov
By analyzing the mass spectra of the reaction mixture at different stages, the formation of various oligomeric siloxanes can be identified. The mass of each oligomer provides information about the number of monomer units it contains. Fragmentation patterns observed in the mass spectrum can help to elucidate the structure of these oligomers and identify potential degradation products. nih.gov
Chromatographic Methods (GC-MS, GPC/SEC) for Purity Assessment and Molecular Weight Distribution of Polymeric Products
Chromatographic techniques are essential for separating complex mixtures and are widely used in the analysis of polymers. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC-MS is ideal for assessing the purity of the this compound monomer and for identifying any volatile byproducts or impurities.
Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC): GPC/SEC is the primary method for determining the molecular weight distribution of polymeric materials. lcms.czpolyanalytik.comchromatographyonline.com By separating polymer chains based on their hydrodynamic volume, GPC/SEC provides crucial information such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). polyanalytik.com This data is critical for understanding how the reaction conditions influence the final polymer properties. sepscience.com
Thermal Analysis (TGA, DSC) for Investigating Curing Behavior and Thermal Stability of Derived Materials
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. researchgate.netmt.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. netzsch.com It is used to determine the thermal stability of the cured polysiloxane materials derived from this compound. gelest.com The TGA thermogram reveals the onset temperature of decomposition and the temperature at which the maximum rate of weight loss occurs, providing insights into the material's stability at elevated temperatures. primescholars.comstrath.ac.ukresearchgate.netmdpi.com
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. netzsch.comnetzsch.comsimtec-silicone.com DSC is used to investigate the curing (cross-linking) process of the silane (B1218182), which is typically an exothermic reaction. acs.orgnih.govyoutube.comresearchgate.net The DSC curve can provide information on the curing temperature, the heat of reaction, and the glass transition temperature (Tg) of the cured polymer. simtec-silicone.comnih.gov The Tg is a critical parameter that defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net
Table 3: Summary of Analytical Techniques and Their Applications
| Technique | Information Obtained |
| NMR | Detailed molecular structure, reaction kinetics, identification of intermediates. |
| FTIR/Raman | Functional group identification, monitoring of reaction progress. |
| Mass Spectrometry | Identification of products and oligomers, elucidation of degradation pathways. |
| GC-MS | Purity assessment of monomer, identification of volatile byproducts. |
| GPC/SEC | Molecular weight distribution of polymers. |
| TGA | Thermal stability of cured materials. |
| DSC | Curing behavior, glass transition temperature. |
X-ray Based Techniques (e.g., XPS, SAXS) for Surface and Nanostructural Analysis in Hybrid Systems
X-ray based analytical techniques are indispensable for the characterization of hybrid material systems incorporating this compound. These methods provide critical insights into both the surface chemistry and the nanoscale morphology of such materials, which are essential for understanding their performance and optimizing their synthesis. Specifically, X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for probing the elemental composition and chemical bonding at the material's surface, while Small-Angle X-ray Scattering (SAXS) reveals details about the nanostructural organization within the bulk of the hybrid system.
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. carleton.edu When this compound is used to modify a substrate or is incorporated into a hybrid material, XPS can be employed to:
Confirm Surface Modification: By detecting the presence of silicon, carbon, and oxygen on a substrate surface after treatment with this compound, XPS can confirm the successful deposition of the silane.
Determine Elemental Composition: XPS provides quantitative information about the relative atomic concentrations of the elements on the surface, allowing for the verification of the silane's stoichiometry at the interface.
Elucidate Chemical Bonding and Reactions: High-resolution XPS spectra of the individual elements (Si 2p, C 1s, O 1s) reveal chemical shifts in binding energies that provide detailed information about the chemical environment of the atoms. This is particularly useful for studying the hydrolysis and condensation of the tert-butoxy and acetoxy groups, as well as the potential reactions of the vinyl group.
For instance, the analysis of the Si 2p spectrum can distinguish between unreacted silane (Si-O-C and Si-C bonds) and the formation of a polysiloxane network (Si-O-Si bonds). The C 1s spectrum can be deconvoluted to identify the different carbon environments within the this compound molecule, such as the C=C of the vinyl group, the C-O and C-C bonds of the tert-butoxy group, and the C=O and O-C=O of the acetoxy groups. eag.com The O 1s spectrum provides complementary information on the oxygen-containing functional groups.
Below are representative tables of expected binding energies for the core level spectra of a hybrid system containing this compound. The exact values can vary depending on the specific substrate and the extent of the silane's reactions.
Table 1: Representative XPS Binding Energies for Si 2p in a this compound Hybrid System
| Chemical Bond | Expected Binding Energy (eV) |
| Si-C (from vinyl group) | ~101.5 |
| Si-O-C (from tert-butoxy and acetoxy groups) | ~102.3 |
| Si-O-Si (from condensation) | ~103.3 |
Table 2: Representative XPS Binding Energies for C 1s in a this compound Hybrid System
| Chemical Bond | Expected Binding Energy (eV) |
| C-Si | ~284.0 |
| C=C (vinyl) | ~284.5 |
| C-C (tert-butyl) | ~285.0 |
| C-O (tert-butoxy and acetoxy) | ~286.0 - 286.5 |
| C=O (acetoxy) | ~288.0 - 289.0 |
Table 3: Representative XPS Binding Energies for O 1s in a this compound Hybrid System
| Chemical Bond | Expected Binding Energy (eV) |
| O=C (acetoxy) | ~531.8 |
| Si-O-C (tert-butoxy and acetoxy) | ~532.8 |
| Si-O-Si (from condensation) | ~533.0 |
Small-Angle X-ray Scattering (SAXS) for Nanostructural Analysis
Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to study the structure of materials at the nanoscale, typically in the range of 1 to 100 nanometers. malvernpanalytical.com It provides information on the size, shape, and arrangement of nanoparticles, polymers, and other nanoscale features within a material. In the context of hybrid systems derived from this compound, SAXS is instrumental in characterizing the nanostructure that results from the hydrolysis, condensation, and polymerization of the silane.
When this compound is used to form a hybrid material, for example, by creating silica (B1680970) nanoparticles in-situ or by forming a cross-linked polymer network, SAXS can provide key structural parameters such as:
Particle Size Distribution: SAXS can be used to determine the distribution of particle sizes in a sample, which is crucial for understanding the homogeneity of the hybrid material.
Fractal Dimension (Df): This parameter describes the morphology and roughness of the nanostructures. For example, it can distinguish between mass fractals (indicating a porous, open structure) and surface fractals (indicating a rough surface).
Interparticle Distance: In concentrated systems, SAXS can reveal information about the average distance between neighboring nanoparticles or polymer chains.
For instance, a study on silica nanoparticles functionalized with vinyltrimethoxysilane (B1682223) could use SAXS to monitor the growth and aggregation of the nanoparticles during synthesis. nih.gov The analysis of the scattering data would provide information on how the vinyl groups influence the final morphology of the hybrid material.
The table below presents hypothetical SAXS data for a hybrid material synthesized from this compound, illustrating the type of information that can be obtained.
Table 4: Representative SAXS Structural Parameters for a this compound Derived Hybrid Material
| Structural Parameter | Description | Representative Value |
| Radius of Gyration (Rg) | Average size of silica nanoclusters | 15.2 nm |
| Fractal Dimension (Df) | Morphology of the polymer network | 2.5 (mass fractal) |
| Correlation Length (ξ) | Average distance between polymer chains | 8.7 nm |
| Porod Exponent (P) | Nature of the interface (smooth or rough) | 3.8 (smooth surface) |
By combining the surface-sensitive information from XPS with the bulk nanostructural details from SAXS, a comprehensive understanding of hybrid materials based on this compound can be achieved. These advanced analytical techniques are crucial for correlating the synthesis and processing of these materials with their final properties and performance in various applications.
Role of Vinyl Tert Butoxydiacetoxysilane in Polymer Science and Composite Materials
Vinyl-tert-butoxydiacetoxysilane as a Monomer in Advanced Polymer Systems
The presence of a polymerizable vinyl group allows this compound to be incorporated directly into polymer chains as a monomeric unit. This integration introduces the unique characteristics of silicon into organic polymer systems, leading to the development of advanced materials with tailored properties.
The synthesis of polymers using this compound as a monomer typically proceeds through the free-radical polymerization of its vinyl group. specialchem.com This process can be initiated by thermal or photochemical means and allows for copolymerization with a wide range of other vinyl monomers, such as acrylates, styrenes, and vinyl acetate (B1210297). fujifilm.comd-nb.info The synthesis of vinyl silyl (B83357) ethers and related polymers can be achieved through various catalytic methods, including palladium-catalyzed reactions like the silyl-Heck reaction, which allows for the creation of diverse vinyl silane (B1218182) structures under mild conditions. nih.gov
The reactivity of the vinyl group is central to forming the primary polymer backbone. However, the bulky tert-butoxy (B1229062) groups and the highly reactive acetoxy groups attached to the silicon atom introduce significant steric hindrance and chemical considerations. The synthesis must be conducted under controlled, often anhydrous, conditions to prevent premature hydrolysis of the acetoxy and tert-butoxy groups, which would lead to unintended crosslinking and gelation. The resulting polymers are vinyl-functionalized silane polymers, where the silane moiety is pendant to the main carbon-based chain. These polymers possess latent reactivity due to the hydrolyzable groups, which can be utilized in subsequent processing steps.
Incorporating this compound into a polymer architecture is a strategic approach to designing materials with specific, enhanced properties. The silane component imparts characteristics that are not typically found in conventional organic polymers. The hydrolyzable acetoxy and tert-butoxy groups provide a mechanism for moisture-curable crosslinking, allowing for the transformation of a thermoplastic material into a thermoset after fabrication. sinosil.com
The presence of silicon-oxygen bonds, which can be formed upon hydrolysis and condensation, can significantly improve the thermal stability and oxidative resistance of the polymer. Furthermore, the nonpolar nature of the alkyl groups can enhance the hydrophobicity of the polymer surface. By carefully selecting comonomers and controlling the concentration of the silane monomer, a wide range of properties can be fine-tuned.
Below is a table summarizing the potential effects of incorporating this compound into polymer systems.
| Property Modification | Effect of Silane Incorporation | Mechanism |
| Crosslinking Capability | Introduces moisture-activated crosslinking sites. | The tert-butoxy and especially the highly reactive acetoxy groups hydrolyze in the presence of moisture to form silanols (Si-OH), which then condense to form stable siloxane (Si-O-Si) crosslinks. google.com |
| Thermal Stability | Increases the polymer's resistance to thermal degradation. | The formation of a silica-like network upon curing and the inherent stability of Si-O and Si-C bonds contribute to improved performance at elevated temperatures. |
| Adhesion | Enhances adhesion to inorganic substrates like glass and metals. | The silanol (B1196071) groups formed during hydrolysis can form strong covalent bonds with hydroxyl groups present on the surface of inorganic materials. sinosil.com |
| Hydrophobicity | Increases the water-repellency of the polymer surface. | The low surface energy of the siloxane network and the presence of organic groups on the silicon atom reduce surface wettability. nih.gov |
| Mechanical Properties | Can improve modulus and hardness after curing. | The formation of a rigid, three-dimensional crosslinked network increases the stiffness and dimensional stability of the polymer. sinosil.comresearchgate.net |
Functionality as a Crosslinking Agent in Polymer Networks and Resins
Beyond its role as a monomer, this compound is a potent crosslinking agent. Its dual reactivity allows for the formation of complex and robust polymer networks through multiple chemical pathways, making it valuable in the formulation of thermosets, elastomers, and advanced network structures like Interpenetrating Polymer Networks (IPNs).
Interpenetrating Polymer Networks are a class of polymer blends where at least one polymer network is synthesized and/or crosslinked in the immediate presence of the other. This compound is well-suited for creating semi-IPNs. In a typical process, a linear thermoplastic polymer is dissolved in the silane monomer. Subsequently, the monomer is polymerized and crosslinked through its dual functionalities. researchgate.net
The process can unfold in two stages:
Vinyl Polymerization: The vinyl groups of the silane monomer are polymerized (e.g., via radical initiation) to form a polysiloxane network.
Hydrolytic Condensation: The pendant acetoxy and tert-butoxy groups are hydrolyzed by ambient moisture, leading to condensation and the formation of a second, siloxane-based network.
This results in a semi-IPN where the pre-existing thermoplastic polymer is physically entangled within the newly formed, crosslinked silane network. researchgate.net Such materials combine the properties of the constituent polymers, for instance, blending the elasticity of a polysiloxane with the mechanical strength of an engineering thermoplastic. researchgate.netscilit.com
In thermosetting resins and elastomers, this compound functions as a moisture-cure crosslinker. It can be blended with a base polymer that has reactive sites capable of participating in either vinyl polymerization or condensation reactions. For example, it can be used in Room Temperature Vulcanizing (RTV) silicone formulations. The acetoxy groups react readily with moisture, releasing acetic acid and forming reactive silanol intermediates. google.comlanyachem.com These silanols then condense with other silanols or hydroxyl groups on the polymer backbone, creating a durable, crosslinked elastomeric network.
This dual-cure potential (vinyl polymerization and silane condensation) allows for the development of materials with a controllable cure profile. A primary cure can be initiated through one mechanism (e.g., UV curing of the vinyl groups), followed by a secondary moisture cure that continues to build network density and enhance the final mechanical properties of the material. nih.govsemanticscholar.org This is particularly useful in applications requiring rapid initial setting followed by deep-section curing over time.
Interfacial Modification and Adhesion Promotion in Heterogeneous Composites
One of the most critical applications for organofunctional silanes is as coupling agents in composite materials, where they bridge the interface between an inorganic reinforcement (like glass fibers or mineral fillers) and an organic polymer matrix. byk.com The bifunctional nature of this compound makes it an effective adhesion promoter. sinosil.com
The mechanism of adhesion promotion involves a two-part interaction:
Reaction with the Inorganic Surface: The silane first hydrolyzes in the presence of trace water at the substrate interface. The acetoxy and tert-butoxy groups are converted to silanol (Si-OH) groups. These silanols then undergo a condensation reaction with the hydroxyl groups present on the surface of inorganic materials like glass, silica (B1680970), or metal oxides, forming stable, covalent oxane bonds (e.g., Si-O-Si or Si-O-Al). researchgate.net
Interaction with the Organic Matrix: The vinyl group at the other end of the molecule is organophilic and is designed to be compatible with the polymer matrix. During the curing of the composite, this vinyl group can copolymerize and form covalent bonds with the polymer resin, effectively anchoring the polymer matrix to the surface of the inorganic filler. google.com
The table below details the research findings on the impact of using vinyl silanes as interfacial modifiers in composites.
| Composite Property | Research Finding |
| Mechanical Strength | The tensile, flexural, and interfacial shear strength of fiber-reinforced composites are significantly increased. researchgate.netresearchgate.net |
| Moisture Resistance | Reduces water absorption and improves the retention of mechanical properties in wet or humid conditions. sinosil.com The silane layer acts as a hydrophobic barrier at the interface. nih.gov |
| Filler Dispersion | Improves the compatibility between the filler and the polymer, leading to better dispersion, reduced melt viscosity, and easier processing of filled plastics. sinosil.com |
| Electrical Properties | Enhanced electrical insulating properties, particularly after exposure to moisture, due to the prevention of water ingress at the interface. sinosil.com |
By creating a durable, water-resistant bond at the interface, this compound not only enhances the initial properties of the composite but also improves its long-term durability and environmental stability.
Mechanisms of Silane-Inorganic Surface Interaction (e.g., glass, silica, metal oxides)
The efficacy of this compound as a coupling agent stems from its ability to form a strong and durable interface with inorganic surfaces. This interaction is a multi-step process that begins with the hydrolysis of the acetoxy groups in the presence of moisture. This hydrolysis reaction results in the formation of reactive silanol groups (Si-OH).
These newly formed silanol groups can then interact with hydroxyl groups present on the surface of inorganic materials like glass, silica, and metal oxides. This interaction occurs through two primary mechanisms:
Hydrogen Bonding: The silanol groups of the silane can form hydrogen bonds with the surface hydroxyls of the inorganic substrate.
Covalent Bonding: Through a condensation reaction, the silanol groups can form stable, covalent siloxane bonds (Si-O-Si) with the inorganic surface. This process releases water as a byproduct and creates a robust chemical link between the silane and the substrate.
The tert-butoxy group's role in this process is to modulate the reactivity of the silane, influencing the rate of hydrolysis and condensation. The vinyl group, being the organofunctional moiety, is oriented away from the inorganic surface, ready to interact with the polymer matrix.
Chemical Coupling between Organic Matrices and Inorganic Fillers
Once the this compound has anchored to the inorganic filler, its vinyl group plays a pivotal role in chemically bonding with the organic polymer matrix. mdpi.com This coupling is typically achieved during the polymerization or cross-linking of the resin. The vinyl group can readily participate in free-radical polymerization reactions, which are common curing mechanisms for many thermosetting resins like polyesters and polyethylenes.
This creates a continuous chain of covalent bonds from the inorganic filler, through the silane coupling agent, to the organic matrix. This molecular bridge effectively transfers stress from the flexible polymer matrix to the rigid inorganic filler, a critical factor for enhancing the mechanical properties of the composite material.
Enhancement of Mechanical Performance and Environmental Durability in Composites
The establishment of a strong interfacial bond through this compound translates directly into significant improvements in the mechanical and environmental performance of composite materials.
Mechanical Enhancements:
Increased Strength and Modulus: By facilitating efficient stress transfer, the silane coupling agent increases the tensile, flexural, and compressive strength of the composite.
Improved Impact Resistance: The strong interface helps to dissipate energy from impacts, preventing crack propagation and improving the toughness of the material.
Enhanced Adhesion: The covalent bonding at the interface leads to superior adhesion between the filler and the matrix, reducing the likelihood of delamination under load.
Environmental Durability:
Improved Moisture Resistance: The stable siloxane bonds at the interface are resistant to hydrolysis, preventing water from penetrating the interface and degrading the bond between the filler and the matrix. This is crucial for maintaining mechanical properties in humid or wet environments.
The following table summarizes the expected improvements in composite properties with the use of this compound:
| Property | Without Silane Coupling Agent | With this compound |
| Interfacial Adhesion | Poor | Excellent |
| Stress Transfer | Inefficient | Efficient |
| Tensile Strength | Lower | Higher |
| Flexural Modulus | Lower | Higher |
| Impact Strength | Lower | Higher |
| Moisture Resistance | Poor | Excellent |
Applications in Sol-Gel Chemistry and Hybrid Organic-Inorganic Materials
This compound is a valuable precursor in sol-gel chemistry, a versatile process for creating solid materials from a chemical solution. Its dual functionality allows for the synthesis of innovative hybrid materials that combine the properties of both organic and inorganic components at the nanoscale.
Synthesis of Polysilsesquioxanes and Hybrid Gels
In the sol-gel process, this compound undergoes hydrolysis and condensation reactions. The hydrolysis of the acetoxy and tert-butoxy groups leads to the formation of vinylsilanetriol. These molecules then polycondense to form a three-dimensional network known as a polysilsesquioxane (PSSQ). osti.gov
The resulting material is a hybrid gel where the inorganic siloxane backbone provides rigidity and thermal stability, while the organic vinyl groups offer functionality and the potential for further chemical modification. The structure and properties of the resulting gel can be tailored by controlling the reaction conditions, such as pH and solvent. osti.gov
Fabrication of Inorganic-Organic Hybrid Nanocomposites
This compound is instrumental in the fabrication of inorganic-organic hybrid nanocomposites. nih.gov These materials are characterized by the intimate mixing of organic and inorganic phases at the nanometer scale. nih.gov
The sol-gel process, utilizing this silane, allows for the in-situ formation of an inorganic network within an organic polymer matrix, or vice versa. The vinyl groups of the silane can co-polymerize with organic monomers, leading to a covalently linked hybrid structure. This results in nanocomposites with a unique combination of properties that are not simply the sum of their individual components. nih.gov These materials often exhibit enhanced optical, electrical, and mechanical properties. nih.gov
Surface Functionalization of Substrates for Specific Research Applications (e.g., membranes, coatings)
The ability of this compound to form a stable, functional layer on various surfaces makes it a valuable tool for surface functionalization in specific research applications. shinetsusilicone-global.com By treating substrates such as membranes and coatings with this silane, their surface properties can be precisely tailored.
For instance, the vinyl groups introduced onto a surface can serve as anchor points for the subsequent grafting of other molecules or polymers. This allows for the modification of surface properties such as hydrophobicity, biocompatibility, and chemical reactivity.
In the context of membranes, such functionalization can be used to alter filtration characteristics or to introduce specific binding sites. For coatings, the silane can improve adhesion to the substrate and provide a reactive surface for further functionalization, such as the attachment of anti-fouling or self-healing agents. shinetsusilicone-global.com The versatility of this silane makes it a key enabler for the development of advanced materials with tailored surface functionalities.
Theoretical and Computational Studies of Vinyl Tert Butoxydiacetoxysilane
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule like Vinyl-tert-butoxydiacetoxysilane. These computational methods, such as Density Functional Theory (DFT) and other ab initio techniques, can predict with high accuracy the equilibrium geometry, including bond lengths, bond angles, and dihedral angles. youtube.com
For a molecule such as this compound, the central silicon atom is expected to adopt a tetrahedral geometry. The vinyl group (CH₂=CH-), the tert-butoxy (B1229062) group (-O-C(CH₃)₃), and the two acetoxy groups (-O-CO-CH₃) will be arranged around this central silicon atom. The electronic structure of the molecule is characterized by a combination of covalent bonds with varying degrees of polarity. The Si-O bonds will be highly polarized due to the difference in electronegativity between silicon and oxygen. The vinyl group introduces a region of high electron density due to the π-bond, which is a key feature for its reactivity in polymerization. wikipedia.org
The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can also be determined. The HOMO is likely to be localized on the vinyl group's π-system, making it susceptible to electrophilic attack, while the LUMO may be associated with the silicon atom and its substituents, indicating its susceptibility to nucleophilic attack. Quantum chemical calculations can also provide insights into the partial atomic charges, revealing the electrophilic nature of the silicon atom and the nucleophilic character of the oxygen atoms. nih.govmdpi.com
Illustrative Data Table for a Model Vinylalkoxysilane
The following table presents typical geometric and electronic data that could be obtained for a model vinylalkoxysilane using quantum chemical calculations.
| Parameter | Calculated Value |
| Bond Lengths (Å) | |
| Si-O (alkoxy) | 1.65 |
| Si-C (vinyl) | 1.88 |
| C=C (vinyl) | 1.34 |
| Bond Angles (degrees) | |
| O-Si-O | 108.5 |
| O-Si-C | 110.0 |
| C-Si-C | 109.5 |
| Mulliken Atomic Charges (e) | |
| Si | +1.5 |
| O (alkoxy) | -0.8 |
| C (vinyl, alpha) | -0.4 |
| C (vinyl, beta) | -0.3 |
Note: This data is representative and based on calculations for similar vinylalkoxysilanes, not this compound itself.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving silanes, such as hydrolysis, condensation, and polymerization initiation. afinitica.comresearchgate.net For this compound, these reactions are crucial for its function as a coupling agent and crosslinker.
Hydrolysis and Condensation: The hydrolysis of the tert-butoxy and acetoxy groups is the initial step in the activation of the silane (B1218182). Computational models can map out the entire reaction pathway for the stepwise hydrolysis of these groups to form silanols (Si-OH). researchgate.netcapes.gov.brgelest.com These studies can determine the activation energies for each step, revealing the relative reactivity of the different leaving groups. The tert-butoxy group is generally more sterically hindered and may hydrolyze at a different rate compared to the acetoxy groups. The mechanism often involves the coordination of a water molecule to the silicon atom, followed by proton transfer and elimination of the corresponding alcohol or carboxylic acid. nih.gov
Following hydrolysis, the resulting silanols can undergo condensation reactions to form siloxane (Si-O-Si) bonds, leading to the formation of oligomers and eventually a cross-linked network. researchgate.net Computational modeling can elucidate the transition states for these condensation reactions, providing insights into the reaction kinetics under different conditions (e.g., pH, solvent). afinitica.com
Polymerization Initiation: The vinyl group of this compound can participate in polymerization reactions. Computational methods can be used to model the initiation step of this polymerization, for example, by radical addition to the vinyl double bond. The reaction pathway and the associated energy barriers can be calculated to understand the feasibility and kinetics of the polymerization process.
Illustrative Reaction Energy Profile
The following table provides a hypothetical energy profile for the first hydrolysis step of a generic vinylalkoxysilane.
| Species | Relative Energy (kcal/mol) |
| Reactants (Silane + H₂O) | 0 |
| Transition State | +15 |
| Products (Silanol + Alcohol) | -5 |
Note: This data is illustrative and represents a typical energy profile for silane hydrolysis.
Molecular Dynamics Simulations of this compound Interactions with Solvents and Polymer Chains
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with their environment over time. researchgate.netdntb.gov.ua For this compound, MD simulations can offer valuable insights into its behavior in solution and its role as a coupling agent at the interface between inorganic fillers and organic polymer matrices. frontiersin.orgmdpi.com
In a solvent, MD simulations can reveal how the silane molecule is solvated and how its conformation changes over time. The simulations can also shed light on the initial stages of hydrolysis by showing the interaction of water molecules with the silicon center.
When used as a coupling agent, this compound is expected to form a layer on the surface of an inorganic material. MD simulations can model the adsorption of the silane onto the surface and the subsequent interactions of the vinyl groups with a polymer matrix. researchgate.net These simulations can provide a detailed picture of the interfacial region, including the density profiles of the different components, the orientation of the silane molecules, and the formation of hydrogen bonds and other non-covalent interactions. This information is crucial for understanding how the silane enhances adhesion and improves the mechanical properties of composite materials. researchgate.net
Structure-Reactivity Relationship Predictions via Computational Chemistry
Computational chemistry can be used to establish quantitative structure-reactivity relationships (QSRR) for a series of related compounds. researchgate.net By systematically varying the chemical structure of a silane and calculating its reactivity for a specific reaction, it is possible to develop models that predict the reactivity of new, unsynthesized compounds.
For this compound, one could computationally investigate how changes in the alkoxy or acyloxy groups affect the rates of hydrolysis and condensation. For example, replacing the tert-butoxy group with other alkoxy groups of varying steric bulk or electronic properties would likely impact the reaction kinetics. Similarly, the influence of different carboxylate groups in place of the acetoxy groups could be explored. The results from these calculations could be correlated with experimentally determined reaction rates to build a predictive QSRR model. Such models are invaluable for the rational design of new silane coupling agents with tailored reactivity. utwente.nlbohrium.com
Development of Predictive Models for Material Performance Based on Molecular Design
The ultimate goal of computational studies in this area is often to develop predictive models that link the molecular structure of a silane coupling agent to the macroscopic performance of the final material. osaka-u.ac.jpohi-s.com By combining insights from quantum chemical calculations, MD simulations, and QSRR, it is possible to build multi-scale models that can predict properties such as the adhesive strength of an interface, the mechanical properties of a composite material, or the durability of a coating.
For instance, quantum chemical calculations can provide accurate parameters for the force fields used in MD simulations. rsc.org The MD simulations can then predict the structure and properties of the interfacial region. researchgate.netdntb.gov.ua These predictions can be used as input for finite element models to predict the mechanical behavior of the entire composite material. This integrated computational approach allows for the in-silico design and screening of new silane coupling agents like this compound for specific applications, potentially reducing the need for extensive experimental trial-and-error. acs.org
Future Research Directions and Emerging Academic Applications
Integration of Vinyl-tert-butoxydiacetoxysilane in Advanced Functional Systems (e.g., self-healing materials, smart coatings)
The development of advanced functional materials, such as self-healing polymers and smart coatings, often relies on the precise engineering of chemical structures that can respond to external stimuli. While direct research integrating this compound into these systems has yet to be extensively reported, its molecular architecture suggests significant potential.
Self-Healing Materials: Future research could explore the use of this compound in self-healing systems. The vinyl group is capable of participating in polymerization reactions, such as free-radical polymerization or ring-opening metathesis polymerization (ROMP), which are common mechanisms in self-healing materials. For instance, this compound could be microencapsulated as a healing agent. Upon material fracture, the released silane (B1218182) would react, with the vinyl groups polymerizing to bridge the crack and the siloxy groups co-reacting to form a stable siloxane (Si-O-Si) network, providing adhesion and structural integrity. Polysiloxane-based elastomers are noted for their potential in self-healing applications due to their high flexibility and the dynamic nature of their bonds.
Smart Coatings: Smart coatings are defined by their ability to sense and interact with their environment. The hydrolytic sensitivity of the tert-butoxy (B1229062) and acetoxy groups on this compound could be exploited in moisture-responsive or corrosion-sensing coatings. Research could focus on formulations where the hydrolysis of the silane at a metal interface, triggered by moisture ingress, releases byproducts that passivate the surface or alter the coating's properties, such as adhesion or color, providing a visual indication of potential corrosion. The silane's ability to act as a crosslinker could also be used to create coatings with enhanced durability and resistance to environmental factors.
Development of Bio-inspired and Environmentally Benign Materials utilizing this compound
Bio-inspired materials mimic the hierarchical and functional structures found in nature. The creation of organic-inorganic hybrid materials is a key strategy in this field, and this compound is a prospective building block for such systems.
Future academic exploration could focus on using this silane to create hybrid polymers that emulate the structure of natural composites like bone or nacre, where a soft organic matrix is reinforced by a hard inorganic phase. The polymerization of the vinyl group can form the organic component, while the hydrolysis and condensation of the silane function can generate a distributed silica (B1680970) or polysiloxane network in situ. Furthermore, the development of environmentally benign materials from renewable sources is a major goal of modern science. Research into synthesizing the organic precursors of this compound from biomass could enhance its green credentials.
Exploration of Novel Catalytic Systems for Enhanced Synthesis and Reactivity
The synthesis and controlled reactivity of multifunctional molecules like this compound are critical for their practical application. Future research is needed to develop novel catalytic systems that can selectively target its different reactive sites.
Synthesis: Efficient and selective synthesis of this compound is a primary area for investigation. This could involve exploring catalysts for the controlled substitution of chloro- or alkoxysilanes with the desired vinyl, tert-butoxy, and acetoxy groups, aiming for high yield and purity while minimizing side reactions.
Reactivity: Developing catalysts that can selectively promote either the polymerization of the vinyl group or the hydrolysis of the alkoxy/acetoxy groups would be a significant advancement. For example, a catalyst that initiates vinyl polymerization at a specific temperature while leaving the silane groups intact would allow for a two-stage curing process, which is highly desirable in advanced adhesives and coatings. Conversely, specific hydrolysis catalysts could enable the formation of the inorganic network under mild conditions, which is crucial for applications involving sensitive substrates.
Challenges and Opportunities in Scalable Synthesis and Industrial Implementation of this compound Research
The transition from laboratory-scale research to industrial implementation presents both challenges and opportunities. For this compound, these are centered on its synthesis, cost, and market application.
Challenges:
Synthesis Complexity: The presence of multiple reactive groups with different sensitivities can complicate multi-step synthesis, potentially leading to low yields and high purification costs. A known method for the related compound, di-tert-butoxydiacetoxysilane, involves a two-step acylation and esterification process to improve yield and purity, suggesting that a one-pot synthesis may be inefficient.
Precursor Availability and Cost: The cost and availability of high-purity starting materials, such as a suitable vinyl-functionalized silicon tetrachloride precursor, could be a barrier to large-scale, cost-effective production.
Handling and Stability: The hydrolytic sensitivity of the compound requires controlled, moisture-free storage and handling conditions, adding to processing costs.
Opportunities:
High-Value Applications: The potential for this compound in niche, high-performance applications like aerospace coatings, biomedical devices, or microelectronics could justify a higher production cost.
Performance Advantages: If research demonstrates that this compound provides superior performance—such as enhanced adhesion, durability, or novel functionalities—compared to existing silane coupling agents, it would create a strong market pull for its industrial production. The development of a more robust and cost-effective synthesis process represents a significant opportunity for chemical engineering research.
Contribution of this compound to the Circular Economy in Materials Science
The principles of a circular economy—designing out waste, keeping materials in use, and regenerating natural systems—are increasingly important in materials science. Research into how this compound could contribute to this paradigm is a forward-looking and critical area of study.
One potential avenue is its use in designing materials for disassembly or recycling. For example, it could be used as a crosslinker to create thermosets where the siloxane bonds could be chemically cleaved under specific conditions, allowing for the recovery of the organic polymer chains. This would be a significant advantage over traditional thermosets, which are notoriously difficult to recycle. Collaborations between academia and industry are crucial for developing a circular economy for vinyl-containing polymers and other complex materials. By enabling the creation of more durable and repairable materials (e.g., through self-healing functionalities), this compound could also extend product lifetimes, a key tenet of the circular economy.
Q & A
Q. What are the recommended spectroscopic techniques for characterizing the molecular structure of Vinyl-tert-butoxydiacetoxysilane?
To confirm structural integrity and functional groups, researchers should employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si nuclei), Fourier-Transform Infrared Spectroscopy (FTIR) , and Mass Spectrometry (MS) . For example, ²⁹Si NMR is critical for identifying siloxane bonding environments, while FTIR can detect hydrolyzable acetoxy and tert-butoxy groups. Cross-referencing with databases like NIST Chemistry WebBook ensures accurate peak assignment .
Q. What safety protocols are critical when synthesizing or handling this compound?
Due to its hydrolytic sensitivity and potential respiratory hazards, researchers must use glove boxes or fume hoods to prevent moisture exposure and inhalation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Emergency protocols should align with GHS guidelines for silane derivatives, emphasizing immediate medical consultation upon exposure .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
Controlled hydrolysis under inert atmospheres (e.g., nitrogen or argon) and low-temperature conditions (0–5°C) reduces unintended condensation. Solvent choice (e.g., anhydrous toluene or THF) and stoichiometric ratios of tert-butoxy and acetoxy precursors are critical. Post-synthesis purification via fractional distillation or column chromatography improves yield purity .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the hydrolysis kinetics of this compound under varying environmental conditions?
A split-plot factorial design allows simultaneous testing of pH (3–11), temperature (20–60°C), and ionic strength. Use kinetic modeling (e.g., pseudo-first-order rate constants) and monitor hydrolysis via in situ Raman spectroscopy or conductivity measurements. Randomized block designs with triplicate trials mitigate variability, as demonstrated in silane stability studies .
Q. How can contradictions in reported thermal stability data for this compound be resolved?
Discrepancies often arise from differences in sample purity or measurement techniques. Researchers should:
- Conduct thermogravimetric analysis (TGA) under standardized heating rates (e.g., 10°C/min in N₂).
- Compare results with differential scanning calorimetry (DSC) to distinguish decomposition from phase transitions.
- Validate findings against peer-reviewed datasets (e.g., NIST or PubChem) to identify methodological outliers .
Q. What role does steric hindrance from the tert-butoxy group play in crosslinking reactions involving this compound?
The bulky tert-butoxy group slows condensation kinetics by reducing accessibility to reactive silanol sites. Advanced studies employ molecular dynamics simulations to quantify steric effects on activation energy. Experimental validation via small-angle X-ray scattering (SAXS) can correlate steric hindrance with network morphology in hybrid materials .
Q. How can researchers assess the environmental fate of this compound degradation products?
Follow the INCHEMBIOL framework :
- Phase 1 : Determine hydrolysis half-lives in aquatic matrices (OECD 111 guideline).
- Phase 2 : Use LC-MS/MS to identify metabolites and assess bioaccumulation potential.
- Phase 3 : Model ecological risks via species sensitivity distributions (SSDs) for key taxa (e.g., Daphnia magna) .
Methodological Guidance
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR for structure vs. XRD for crystallinity) and consult multi-source databases to resolve inconsistencies .
- Experimental Replication : Implement four-replicate randomized blocks for material studies, as seen in composite research, to ensure statistical robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
